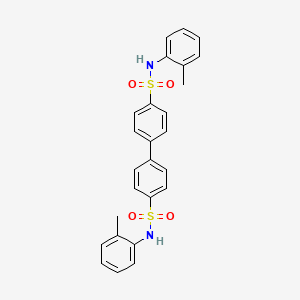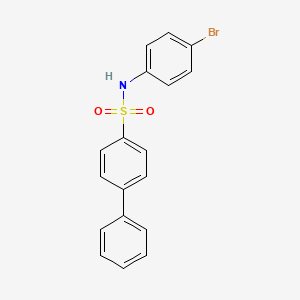![molecular formula C22H28N2O4S3 B3440871 1,1'-[thiobis(4,1-phenylenesulfonyl)]dipiperidine](/img/structure/B3440871.png)
1,1'-[thiobis(4,1-phenylenesulfonyl)]dipiperidine
Overview
Description
1,1'-[Thiobis(4,1-phenylenesulfonyl)]dipiperidine, also known as TTP, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. TTP is a member of the class of compounds called sulfones, which have been shown to have a range of biological activities, including anti-inflammatory, antiviral, and antibacterial effects.
Mechanism of Action
1,1'-[thiobis(4,1-phenylenesulfonyl)]dipiperidine is a potent scavenger of ROS, particularly superoxide anion radicals. It works by converting superoxide anion radicals into hydrogen peroxide, which can then be further metabolized by other enzymes. This compound has been shown to protect cells from oxidative damage and to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to protect cells from oxidative damage, reduce inflammation, and improve mitochondrial function. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
1,1'-[thiobis(4,1-phenylenesulfonyl)]dipiperidine has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized in large quantities. It is also relatively non-toxic and has minimal side effects. However, this compound is a potent scavenger of ROS, which can make it difficult to interpret results in experiments where ROS are involved.
Future Directions
There are several future directions for research on 1,1'-[thiobis(4,1-phenylenesulfonyl)]dipiperidine. One area of interest is the potential use of this compound as a therapeutic agent for diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases. Another area of interest is the development of new derivatives of this compound with improved properties, such as increased selectivity for specific ROS species. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular signaling pathways.
Scientific Research Applications
1,1'-[thiobis(4,1-phenylenesulfonyl)]dipiperidine has been extensively used in scientific research as a tool to investigate the role of reactive oxygen species (ROS) in various biological processes. ROS are highly reactive molecules that are generated by cells during normal metabolic processes. They play an important role in signaling pathways and are involved in many physiological processes. However, excessive ROS production can lead to oxidative stress, which is implicated in the development of many diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Properties
IUPAC Name |
1-[4-(4-piperidin-1-ylsulfonylphenyl)sulfanylphenyl]sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S3/c25-30(26,23-15-3-1-4-16-23)21-11-7-19(8-12-21)29-20-9-13-22(14-10-20)31(27,28)24-17-5-2-6-18-24/h7-14H,1-6,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLFGNXFWQSCLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)SC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[1-phenyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B3440793.png)
![2-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide](/img/structure/B3440799.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]thio}acetamide](/img/structure/B3440823.png)
![benzyl [(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]acetate](/img/structure/B3440831.png)



![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(4-nitrophenoxy)benzamide](/img/structure/B3440851.png)

![4,4'-[thiobis(4,1-phenylenesulfonyl)]dimorpholine](/img/structure/B3440865.png)
![{[3-(2,5-dimethoxybenzoyl)-1-benzofuran-5-yl]oxy}acetic acid](/img/structure/B3440877.png)



